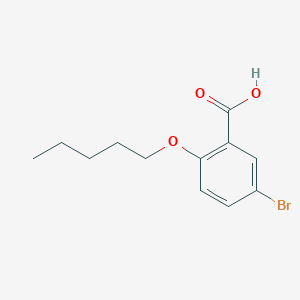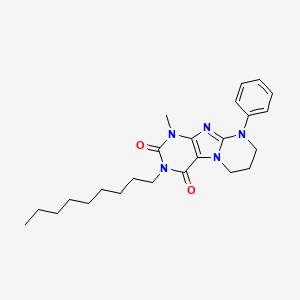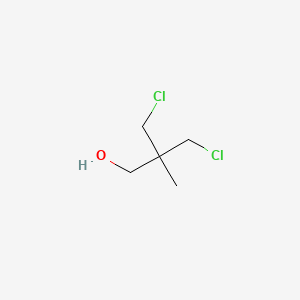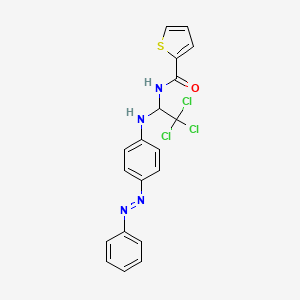
Benzoic acid, 5-bromo-2-(pentyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 5-bromo-2-(pentyloxy)-: is an organic compound with the molecular formula C12H15BrO3 It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a pentyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 5-bromo-2-(pentyloxy)- typically involves the bromination of 2-(pentyloxy)benzoic acid. The reaction conditions often include the use of bromine or other brominating agents such as N-bromosuccinimide. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 5-position.
Industrial Production Methods: While specific industrial production methods for benzoic acid, 5-bromo-2-(pentyloxy)- are not widely documented, the general approach would involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Benzoic acid, 5-bromo-2-(pentyloxy)- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The pentyloxy group can be oxidized under strong oxidative conditions to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of the pentyloxy group.
Reduction: Formation of 2-(pentyloxy)benzoic acid from the reduction of the bromine atom.
Applications De Recherche Scientifique
Chemistry: Benzoic acid, 5-bromo-2-(pentyloxy)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through substitution and coupling reactions.
Biology and Medicine: Research into the biological activity of benzoic acid derivatives has shown potential applications in developing new pharmaceuticals. The bromine and pentyloxy substituents may impart unique biological properties, making this compound a candidate for drug discovery and development.
Industry: In the industrial sector, benzoic acid, 5-bromo-2-(pentyloxy)- can be used in the synthesis of specialty chemicals, including agrochemicals and materials science applications.
Mécanisme D'action
The mechanism of action of benzoic acid, 5-bromo-2-(pentyloxy)- in biological systems is not well-documented. it is likely to interact with molecular targets through its bromine and pentyloxy substituents, which can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural features and the biological context.
Comparaison Avec Des Composés Similaires
- Benzoic acid, 5-bromo-2-(2-methoxyethoxy)-
- Benzoic acid, 5-bromo-2-(2-propynyloxy)-
- Benzoic acid, 5-bromo-2-(dodecyloxy)-
- Benzoic acid, 5-chloro-2-(pentyloxy)-
- Benzoic acid, 5-nitro-2-(pentyloxy)-
Comparison: Benzoic acid, 5-bromo-2-(pentyloxy)- is unique due to the presence of both a bromine atom and a pentyloxy group The bromine atom can participate in various substitution reactions, while the pentyloxy group can undergo oxidation or reduction
Propriétés
Numéro CAS |
60783-94-0 |
|---|---|
Formule moléculaire |
C12H15BrO3 |
Poids moléculaire |
287.15 g/mol |
Nom IUPAC |
5-bromo-2-pentoxybenzoic acid |
InChI |
InChI=1S/C12H15BrO3/c1-2-3-4-7-16-11-6-5-9(13)8-10(11)12(14)15/h5-6,8H,2-4,7H2,1H3,(H,14,15) |
Clé InChI |
YYEDWMFBBMTXFJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=C(C=C(C=C1)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-phenyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide](/img/structure/B15080146.png)
![9-Bromo-2-phenyl-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B15080151.png)

![3-(4-bromophenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15080163.png)

![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B15080188.png)
![4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15080194.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15080196.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-methylpyridine-3-carbonitrile](/img/structure/B15080201.png)

![N-[4-(butan-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B15080212.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B15080218.png)
![2-{[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15080228.png)
